molecular formula C16H11Cl2NO B14415049 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine CAS No. 81078-25-3

8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine

Cat. No.: B14415049
CAS No.: 81078-25-3
M. Wt: 304.2 g/mol
InChI Key: CMIISQCJRYGUJA-UHFFFAOYSA-N
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Description

8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with chlorine atoms attached to specific positions. Benzazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This one-pot condensation process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired benzazepine compound .

Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Improved processes have been developed to minimize the number of synthetic steps and reduce the formation of by-products. These methods often utilize isocyanide reagents and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the chlorine atoms or other positions on the benzazepine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted benzazepine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to benzodiazepine receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation, muscle relaxation, and anxiolysis .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine stands out due to its specific substitution pattern and unique chemical structure. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

81078-25-3

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

8-chloro-1-(2-chlorophenyl)-2-oxido-3H-2-benzazepin-2-ium

InChI

InChI=1S/C16H11Cl2NO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2

InChI Key

CMIISQCJRYGUJA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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